An In-Depth Technical Guide to the Physicochemical Properties of cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole
An In-Depth Technical Guide to the Physicochemical Properties of cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Introduction: The Emergence of Fluorinated Heterocycles in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique electronic properties of the fluorine atom can profoundly influence a molecule's physicochemical and pharmacokinetic profiles, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2] The subject of this guide, cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole, represents a compelling structural motif, combining a rigid bicyclic system with a gem-difluoro group. This combination is anticipated to impart distinct properties relevant to the development of novel therapeutics.
This technical guide provides a comprehensive overview of the core physicochemical properties of cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole. Where experimental data is not publicly available, we present detailed, field-proven experimental protocols for their determination, grounded in established scientific principles. This document is intended to serve as a practical resource for researchers engaged in the synthesis, evaluation, and application of this and related fluorinated heterocyclic compounds.
Molecular Identity and Core Structural Features
cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole is a saturated bicyclic amine. The "cis" designation refers to the stereochemistry at the ring junction. The key feature of this molecule is the gem-difluoro substitution at the 4-position of the cyclopentane ring.
| Property | Value | Source |
| IUPAC Name | rel-(3aR,6aS)-4,4-difluorooctahydrocyclopenta[c]pyrrole | [3] |
| CAS Number | 1251008-46-4 | [3] |
| Molecular Formula | C₇H₁₁F₂N | [3] |
| Molecular Weight | 147.17 g/mol | [3] |
| SMILES | FC1(F)CC[C@]2([H])CNC[C@@]21[H] | [3] |
For comparative purposes, the physicochemical properties of the non-fluorinated parent compound, cis-Octahydrocyclopenta[c]pyrrole, are presented below. This comparison highlights the significant influence of gem-difluorination.
| Property | Value | Source |
| IUPAC Name | (3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole | [4] |
| CAS Number | 1468-87-7 | [4] |
| Molecular Formula | C₇H₁₃N | [4] |
| Molecular Weight | 111.18 g/mol | [4] |
Spectroscopic and Analytical Characterization
Detailed spectroscopic analysis is fundamental to confirming the identity and purity of cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole. The following sections outline the expected spectral characteristics and the methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of fluorinated organic molecules.[5] For cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.
¹⁹F NMR Spectroscopy: Due to its 100% natural abundance and high sensitivity, the ¹⁹F nucleus provides a clean and informative spectral window.[6][7] For the target molecule, a single resonance is expected for the two equivalent fluorine atoms. The chemical shift will be indicative of the electronic environment of the CF₂ group. Long-range couplings to adjacent protons (²JHF, ³JHF) are anticipated, which can provide valuable conformational information.[7]
¹H and ¹³C NMR Spectroscopy: The ¹H and ¹³C NMR spectra will be complex due to the number of chemically distinct protons and carbons in the bicyclic system. Key features to anticipate include:
-
¹H NMR: The presence of fluorine will induce splitting in the signals of nearby protons. The magnitude of these H-F coupling constants is distance-dependent and provides structural insights.
-
¹³C NMR: The carbon atom bearing the two fluorine atoms will exhibit a characteristic triplet in the ¹³C spectrum due to one-bond C-F coupling (¹JCF). The chemical shift of this carbon will be significantly downfield compared to its non-fluorinated counterpart.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For fluorinated compounds, the mass spectra can be distinct from their hydrocarbon analogs.[4]
Expected Fragmentation: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole at m/z 147 may be observed. However, for some fluorinated compounds, the molecular ion can be weak or absent.[4] Characteristic fragmentation pathways may involve the loss of HF or other small fluorine-containing fragments. Chemical ionization (CI) is a softer ionization technique that is more likely to yield a prominent protonated molecular ion ([M+H]⁺) at m/z 148, which is useful for confirming the molecular weight.[8]
Core Physicochemical Properties: Experimental Determination
The following sections detail the experimental protocols for determining key physicochemical properties of cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole.
Aqueous Solubility
Aqueous solubility is a critical parameter for drug candidates, influencing their absorption and distribution.[9] Both kinetic and thermodynamic solubility assays are commonly employed in drug discovery.[3]
Experimental Protocol: Equilibrium Shake-Flask Solubility
This method determines the thermodynamic solubility of a compound.
-
Preparation of Saturated Solution: An excess amount of cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the supernatant.
-
Quantification: A filtered aliquot of the supernatant is carefully removed and the concentration of the dissolved compound is determined by a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection, or by ¹⁹F NMR using a quantitative standard.
Diagram: Experimental Workflow for Equilibrium Solubility Determination
Caption: Workflow for shake-flask solubility determination.
Lipophilicity (LogP/LogD)
Lipophilicity is a measure of a compound's partitioning between an aqueous and a lipid phase and is a key predictor of its pharmacokinetic properties.[1] For fluorinated compounds that may lack a UV chromophore, ¹⁹F NMR-based methods for LogP determination are particularly advantageous.[10][11]
Experimental Protocol: ¹⁹F NMR-Based LogP Determination
This method is a variation of the traditional shake-flask method.
-
Sample Preparation: A known amount of cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole and a fluorinated reference compound of known LogP are dissolved in a biphasic system of n-octanol and water (or buffer for LogD).
-
Partitioning: The mixture is thoroughly agitated to allow for partitioning of the analytes between the two phases, followed by a period of rest to allow for complete phase separation.
-
¹⁹F NMR Analysis: An aliquot is taken from both the n-octanol and aqueous layers. A ¹⁹F NMR spectrum is acquired for each aliquot.
-
Calculation: The LogP of the test compound is calculated from the ratio of the integrals of its ¹⁹F NMR signal in the two phases, relative to the known LogP and signal integrals of the reference compound.
Diagram: ¹⁹F NMR-Based LogP Determination Workflow
Caption: Workflow for determining LogP using ¹⁹F NMR.
Acidity Constant (pKa)
The pKa of the secondary amine in cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole will dictate its ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. The electron-withdrawing nature of the gem-difluoro group is expected to lower the pKa of the amine compared to its non-fluorinated analog.[2]
Experimental Protocol: pKa Determination by ¹⁹F NMR Titration
This method leverages the sensitivity of the ¹⁹F chemical shift to changes in the protonation state of the nearby amine.[12][13]
-
Sample Preparation: A solution of cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole is prepared in an aqueous medium.
-
pH Titration: The pH of the solution is systematically varied by the addition of a strong acid or base.
-
¹⁹F NMR Acquisition: A ¹⁹F NMR spectrum is acquired at each pH point.
-
Data Analysis: The ¹⁹F chemical shift is plotted against the measured pH. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.
Conclusion and Future Perspectives
cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole is a valuable building block for medicinal chemistry, offering a unique combination of a rigid bicyclic core and the modulating effects of gem-difluorination. While specific experimental data for all its physicochemical properties are not yet widely published, this guide provides a robust framework for their determination using established, state-of-the-art methodologies. The protocols detailed herein for solubility, lipophilicity, and pKa determination are particularly suited for fluorinated compounds and will enable researchers to thoroughly characterize this and related molecules. A comprehensive understanding of these fundamental properties is paramount for the rational design and development of new chemical entities with optimized pharmacokinetic and pharmacodynamic profiles.
References
-
AxisPharm. Solubility Test. [Link]
-
Wang, Z., Jeffries, B. F., Felstead, H. R., Wells, N. J., Chiarparin, E., & Linclau, B. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58567. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Request PDF. [Link]
-
Angelim, A. L., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega, 6(38), 24896-24906. [Link]
-
Dibeler, V. H., & Mohler, F. L. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 47(5), 337-342. [Link]
-
JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
-
Verbeke, R., et al. (2017). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. ChemBioChem, 18(16), 1591-1595. [Link]
-
Computational Chemistry. Compound solubility measurements for early drug discovery. [Link]
-
U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. [Link]
-
Martin, J. W., et al. (2006). Collection of Airborne Fluorinated Organics and Analysis by Gas Chromatography/Chemical Ionization Mass Spectrometry. Analytical Chemistry, 78(5), 1573-1582. [Link]
-
Giolitti, A., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3391-3395. [Link]
-
Li, Y., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(10), 2268-2274. [Link]
-
Washington, J. W., et al. (2020). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology, 54(15), 9406-9416. [Link]
-
Nowak, K. M., et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 10(1), 1-10. [Link]
-
Tressler, C. M., & Zondlo, N. J. (2014). Analysis of fluorinated proteins by mass spectrometry. Advances in Experimental Medicine and Biology, 806, 319-329. [Link]
-
Parman, E., Toom, L., Selberg, S., & Leito, I. (2019). Determination of pKa values of fluorocompounds in water using 19F NMR. Journal of Physical Organic Chemistry, 32(10), e4002. [Link]
-
Nickerson, C. E., et al. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry, 94(7), 3278-3286. [Link]
-
Giolitti, A., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Request PDF. [Link]
-
Ray, C., et al. (2020). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. Environmental Science & Technology Letters, 7(10), 735-740. [Link]
-
Gerig, J. T. (2001). Fluorine NMR. eMagRes, 1-10. [Link]
-
Tlili, A. (2018). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 51(9), 2200-2209. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Ray, C., et al. (2020). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. Request PDF. [Link]
-
NPTEL-NOC IITM. (2018, February 9). Week 4 : Lecture 18 : 19F, 14N and 15N NMR Spectroscopy [Video]. YouTube. [Link]
-
The Journal of Physical Chemistry C. Synthesis and Physicochemical Properties of Fluorinated Ionic Liquids with High Nitrogen Gas Solubility. [Link]
-
MDPI. Mechanochemical Synthesis of Fluorinated Imines. [Link]
-
Uneyama, K. (2006). Experimental Methods in Organic Fluorine Chemistry. Springer. [Link]
-
Semantic Scholar. Experimental Determination of the Electron Affinity of Fluorine. [Link]
Sources
- 1. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biophysics.org [biophysics.org]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Solubility Test | AxisPharm [axispharm.com]
- 10. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
